molecular formula C7H5BrN2 B1440000 7-bromo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190318-63-8

7-bromo-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1440000
CAS RN: 1190318-63-8
M. Wt: 197.03 g/mol
InChI Key: GMAJQSFTXCWJHA-UHFFFAOYSA-N
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Description

7-bromo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . This compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 7-bromo-1H-pyrrolo[3,2-b]pyridine consists of a pyrrole ring fused with a pyridine ring, with a bromine atom attached . The exact mass is 195.963608 Da .


Physical And Chemical Properties Analysis

7-bromo-1H-pyrrolo[3,2-b]pyridine has a density of 1.8±0.1 g/cm3, a boiling point of 336.4±22.0 °C at 760 mmHg, and a flash point of 157.3±22.3 °C . It is a solid at room temperature .

Scientific Research Applications

Comprehensive Analysis of 7-Bromo-1H-pyrrolo[3,2-b]pyridine Applications

Medicine Tyrosine Kinase Inhibitors: 7-Bromo-4-azaindole is used as a chemical reagent in the synthesis of tyrosine kinase inhibitors, which are drugs targeting specific enzymes involved in cell growth and division. These inhibitors are commonly used in cancer treatment due to their ability to interfere with the signaling pathways that promote tumor growth and proliferation .

Biological Activity Anticancer, Antiviral, and Antibacterial Properties: As an organic intermediate, 7-Bromo-4-azaindole serves as a building block for substituted azaindole products. Azaindoles are known for their wide range of biological activities, including anticancer, antiviral, and antibacterial properties. This makes them valuable in the development of new therapeutic agents for various diseases .

Chemical Synthesis Organic Intermediate: The compound is crucial in the synthesis of diverse azaindole derivatives. These derivatives are represented in many biologically active natural products and synthetic compounds, contributing to the development of several therapeutic agents .

Biochemical Research Kinase Inhibitor Design: The azaindole framework is utilized in designing kinase inhibitors due to its ability to establish hydrogen bonds with target proteins. This scaffold is selected for its high binding site affinity and potential in drug discovery .

Safety and Hazards

The compound is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

7-bromo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAJQSFTXCWJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676844
Record name 7-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-1H-pyrrolo[3,2-b]pyridine

CAS RN

1190318-63-8
Record name 7-Bromo-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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